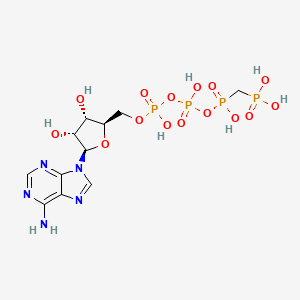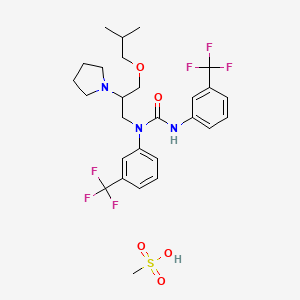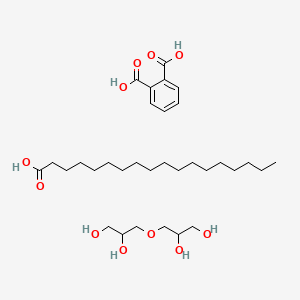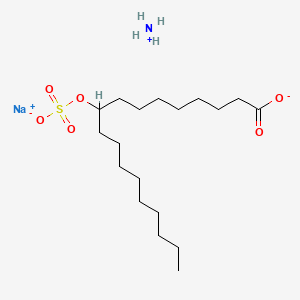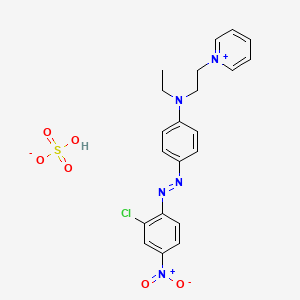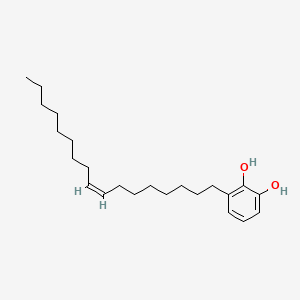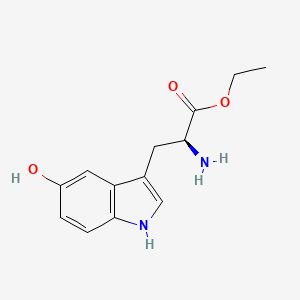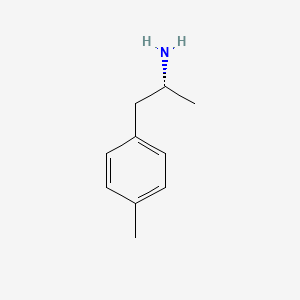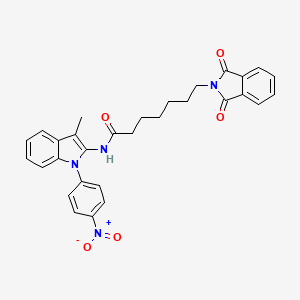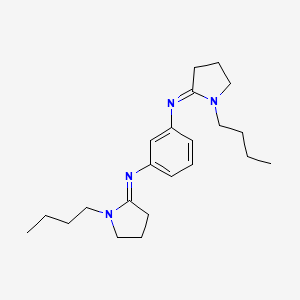
N,N'-Bis(1-butyl-2-pyrrolidinylidene)-1,3-benzenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,3-benzenediamine typically involves the reaction of 1,3-benzenediamine with 1-butyl-2-pyrrolidinylidene under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,3-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,3-benzenediamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to microbial growth inhibition and biocidal activity.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Mechanism of Action
The mechanism of action of N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,3-benzenediamine involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. This results in the effective control of bacterial and fungal growth. The compound targets specific molecular pathways involved in cell membrane synthesis and function .
Comparison with Similar Compounds
N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,3-benzenediamine can be compared with other similar compounds such as:
N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,2-benzenediamine: Similar in structure but differs in the position of the benzenediamine moiety.
N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,4-benzenediamine: Another structural isomer with different properties and applications.
The uniqueness of N,N’-Bis(1-butyl-2-pyrrolidinylidene)-1,3-benzenediamine lies in its specific structural configuration, which imparts distinct biocidal properties and makes it suitable for various industrial applications .
Properties
CAS No. |
84859-19-8 |
|---|---|
Molecular Formula |
C22H34N4 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-butyl-N-[3-[(1-butylpyrrolidin-2-ylidene)amino]phenyl]pyrrolidin-2-imine |
InChI |
InChI=1S/C22H34N4/c1-3-5-14-25-16-8-12-21(25)23-19-10-7-11-20(18-19)24-22-13-9-17-26(22)15-6-4-2/h7,10-11,18H,3-6,8-9,12-17H2,1-2H3 |
InChI Key |
NJEVMDDHXWUSBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCC1=NC2=CC(=CC=C2)N=C3CCCN3CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


